molecular formula C6H4ClN3O2 B3007692 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one CAS No. 142330-94-7

7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one

Cat. No.: B3007692
CAS No.: 142330-94-7
M. Wt: 185.57
InChI Key: RNRDGOKPGMEYDT-UHFFFAOYSA-N
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Description

7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring. It has a molecular formula of C6H4ClN3O2 and a molecular weight of 185.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .

Biological Activity

7-Chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique triazole and oxazine ring structure that contributes to its biological activity. Its molecular formula is C6H4ClN3O2C_6H_4ClN_3O_2, with a molecular weight of approximately 175.57 g/mol. The presence of chlorine and methyl groups in its structure is significant for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, compound derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

Cell LineIC50 Value (µM)Reference
A549 (Lung)5.9 ± 1.7
SW-480 (Colorectal)2.3 ± 0.91
MCF-7 (Breast)5.65 ± 2.33

The compound demonstrated a dose-dependent induction of apoptosis in A549 cells and caused cell cycle arrest in the S phase when tested at concentrations of 10 and 15 µM . This suggests that the compound may interfere with cellular proliferation mechanisms.

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analysis indicated significant early and late apoptotic cell populations upon treatment with the compound.
  • Cell Cycle Arrest : The compound caused accumulation of cells in the S phase, indicating disruption in DNA synthesis processes .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds within the triazole family have been documented to exhibit significant antibacterial and antifungal activities . Further exploration into these aspects for this compound is warranted.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

In a recent study focused on synthesizing and evaluating various derivatives of triazole compounds:

  • Compound 6n , a derivative closely related to our target compound, was tested for cytotoxicity against human cancer cell lines and showed significant activity compared to standard chemotherapeutics such as cisplatin .

Properties

IUPAC Name

7-chloro-6-methyltriazolo[5,1-c][1,4]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2/c1-3-5(7)10-4(2-8-9-10)6(11)12-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDGOKPGMEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CN=N2)C(=O)O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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